molecular formula C18H19N5O B1493675 5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1217728-23-8

5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1493675
CAS No.: 1217728-23-8
M. Wt: 321.4 g/mol
InChI Key: IWWSVINQONJVDG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a high-value chemical compound offered for research and development purposes. This molecule belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Compounds within this structural class are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for the development of novel therapeutic agents . Scientific literature highlights that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine are the subject of ongoing pharmacological research, particularly in the central nervous system. For instance, studies have identified related compounds as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical models with lower neurotoxicity compared to some standard treatments . This suggests that this chemical scaffold holds significant promise for the development of new neurotherapeutic agents. As such, this compound is an essential building block for researchers in synthetic organic chemistry, medicinal chemistry, and drug discovery, enabling the exploration of new chemical spaces and biological mechanisms . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research and development reference.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-24-14-9-7-12(8-10-14)16-15(19)17(13-5-3-2-4-6-13)23-18(22-16)20-11-21-23/h2-11,15-17H,19H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWSVINQONJVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a synthetic compound belonging to the class of triazolopyrimidines. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_{4}O with a molecular weight of approximately 312.38 g/mol. The compound features a tetrahydrotriazolopyrimidine core that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antiinflammatory Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. IC50 values for related compounds showed effective inhibition against COX-2 comparable to established drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Comparison Drug IC50 (μM)
5-(4-Methoxyphenyl)-...0.04 ± 0.02Celecoxib 0.04 ± 0.01

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies indicated that some derivatives exhibited better antibacterial activity against strains such as Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
CompoundMinimum Inhibitory Concentration (MIC)Control Drug MIC
5-(4-Methoxyphenyl)-...1 μg/mLAmikacin 2 μg/mL

Anticancer Potential

The potential anticancer activity of triazolopyrimidine derivatives has been explored:

  • Cell Line Studies : Compounds were tested against various cancer cell lines with promising results in inhibiting cell proliferation. Molecular docking studies suggested strong binding affinities to targets involved in tumor growth .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats showed that certain triazolopyrimidine derivatives significantly reduced inflammation compared to indomethacin .
  • Antimicrobial Efficacy : A series of synthesized compounds demonstrated potent antibacterial effects in vitro with MIC values lower than those of conventional antibiotics .

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazolopyrimidine derivatives indicates that modifications at specific positions can enhance biological activity:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances anti-inflammatory activity while maintaining low toxicity levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

Triazolopyrimidine derivatives exhibit diverse biological and physicochemical properties based on substituent variations. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 5-(4-MeOPh), 7-Ph, 6-NH₂ C₁₈H₁₉N₅O 321.39 N/A
5-[4-(Dimethylamino)phenyl]-7-phenyl analog 5-(4-NMe₂Ph), 7-Ph, 6-NH₂ C₁₉H₂₂N₆ 334.42 N/A
N-(4-Methoxyphenethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (13) 5-Ph, 7-NH-(4-MeOPhCH₂CH₂) C₂₁H₂₂N₆O 390.45 194–195
5-Methyl-N-[4-(trifluoromethyl)phenyl] analog 5-Me, 7-NH-(4-CF₃Ph) C₁₄H₁₂F₃N₅ 307.28 N/A
7-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl) analog (62) 5-Pyridin-2-yl, 7-pyrrolidinyl-4-MeOPh C₂₃H₂₃N₇O 429.49 222–223
Key Observations:
  • Substituent Effects: The methoxy group in the target compound enhances solubility and may influence receptor binding through hydrogen bonding . Trifluoromethyl groups (e.g., in C₁₄H₁₂F₃N₅) improve metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Synthetic Accessibility: The target compound and its dimethylamino analog are synthesized via eco-friendly protocols using additives like 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol mixtures, achieving high yields (75–90%) . In contrast, fluorinated analogs require hazardous reagents like POCl₃ for chlorination, complicating scale-up .
Key Insights:
  • Anti-Tubercular Activity : Methoxy-substituted derivatives (e.g., compound 13 in Table 1) show moderate activity against M. tuberculosis, likely due to improved penetration into mycobacterial membranes .
  • Anticancer Activity: Trifluoromethyl and trifluoroethylamino groups are critical for tubulin-binding activity, with IC₅₀ values <100 nM reported for lead compounds .
  • Electrochemical Behavior: Methoxyphenyl-substituted triazolopyrimidines exhibit redox potentials suitable for drug metabolism studies, as seen in voltammetric analyses .

Preparation Methods

Cyclization via Hydrazine Condensation

A common route involves the condensation of 5-phenyl-4,5,6,7-tetrahydropyrimidin-6-amine derivatives with 4-methoxyphenyl-substituted hydrazine or hydrazide intermediates. This step forms the triazole ring fused to the pyrimidine nucleus.

  • Step 1: Synthesis of 5-phenyl-4,5,6,7-tetrahydropyrimidin-6-amine intermediate by cyclocondensation of β-diketones with guanidine derivatives.
  • Step 2: Reaction with 4-methoxyphenylhydrazine under reflux conditions in ethanol or another suitable solvent to promote ring closure forming the triazolo[1,5-a]pyrimidine system.

This method benefits from mild reaction conditions and good yields of the fused heterocycle.

Alternative One-Pot Multicomponent Reactions

Recent literature reports the use of multicomponent reactions (MCRs) to streamline the synthesis of triazolo[1,5-a]pyrimidines:

  • Combining aldehydes (bearing 4-methoxyphenyl moiety), amines (phenyl-substituted), and hydrazine derivatives in one pot under acidic or basic catalysis.
  • This approach reduces the number of purification steps and improves overall efficiency.

Research Findings and Optimization Data

A study focusing on novel 5-aminotriazole derivatives demonstrated the synthesis of various fused triazolo[1,5-a]pyrimidine compounds, including those substituted with aryl groups similar to 4-methoxyphenyl and phenyl. Key findings include:

Parameter Condition/Result Notes
Solvent Ethanol, methanol, or DMF Ethanol preferred for cyclization
Temperature Reflux (78-100 °C) Ensures complete cyclization
Reaction Time 4-12 hours Dependent on substrate reactivity
Catalyst Pd(PPh3)4 for coupling reactions Used in Suzuki and Buchwald-Hartwig
Yield 60-85% Varies with method and substituents
Purification Recrystallization or column chromatography Standard organic purification

The anticancer activity evaluation of synthesized compounds indicated that the substitution pattern significantly influences biological activity, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Hydrazine condensation Cyclization of pyrimidine and hydrazine derivatives Mild conditions, straightforward Requires preparation of intermediates
Palladium-catalyzed coupling Suzuki or Buchwald-Hartwig coupling for substituents High regioselectivity, versatile Requires expensive catalysts
Multicomponent one-pot reaction Simultaneous condensation of aldehyde, amine, hydrazine Efficient, fewer steps Optimization needed for yields

Additional Notes

  • The compound's CAS number is 1365962-77-1, and it has a molecular formula of C18H19N5O with a molecular weight of 321.38 g/mol.
  • Commercial suppliers provide this compound in various purities and quantities, indicating established synthetic routes are available at scale.
  • Patent literature related to substituted triazolo[1,5-a]pyrimidines provides synthetic insights, although specific preparation methods for this exact compound are limited in public patents.

Q & A

Q. What are the optimized synthetic protocols for preparing triazolo-pyrimidine derivatives like 5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine?

The synthesis of triazolo-pyrimidine derivatives often employs eco-friendly methodologies. A notable approach involves using 4,4’-trimethylenedipiperidine (TMDP) as a Lewis base catalyst. Key steps include:

  • Solvent system : A 1:1 (v/v) mixture of water and ethanol under reflux conditions, which aligns with green chemistry principles .
  • Catalyst handling : TMDP is liquefied at 65°C, enabling reactions in its molten state, reducing solvent dependency .
  • Characterization : Purity is confirmed via TLC, while structural validation uses 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy .
    This method achieves high yields (>85%) and avoids volatile solvents, enhancing safety and scalability .

Q. How is structural characterization of triazolo-pyrimidine derivatives performed to confirm regioselectivity and purity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra identify proton environments and carbon frameworks, resolving ambiguities in regioselectivity (e.g., distinguishing between 1,2,4-triazolo and pyrimidine ring positions) .
  • X-ray crystallography : Resolves stereochemical uncertainties in fused heterocyclic systems .
  • Microanalysis : Elemental analysis (C, H, N) confirms purity and stoichiometric ratios .

Q. What solvent systems are preferred for triazolo-pyrimidine synthesis, and how do they influence reaction kinetics?

Biphasic solvent systems (e.g., water/ethanol) enhance solubility of polar intermediates while stabilizing transition states. Ethanol acts as a proton shuttle, accelerating cyclocondensation steps. Reaction rates are temperature-dependent, with optimal yields achieved at reflux (~78°C for ethanol/water) .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic and binding properties of 5-(4-Methoxyphenyl)-substituted triazolo-pyrimidines?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with target enzymes (e.g., cyclin-dependent kinases). For example, substituents on the 4-methoxyphenyl group may form hydrogen bonds with ATP-binding pockets .
  • ADMET prediction : Software like SwissADME evaluates bioavailability, BBB permeability, and CYP450 inhibition. Methoxy groups generally improve solubility but may reduce metabolic stability due to demethylation pathways .

Q. How do researchers resolve contradictions between in vitro and in vivo biological activity data for triazolo-pyrimidine derivatives?

  • Metabolic profiling : LC-MS/MS identifies active metabolites that may enhance in vivo efficacy. For instance, 4-methoxyphenyl groups can undergo hydroxylation, altering target affinity .
  • Dose-response optimization : Adjusting pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) using prodrug formulations or nanoparticle delivery systems .

Q. What strategies mitigate toxicity concerns associated with triazolo-pyrimidine catalysts like TMDP?

  • Catalyst recycling : TMDP’s high thermal stability (>200°C) allows recovery via vacuum distillation, reducing waste .
  • Alternative bases : Piperazine derivatives with lower toxicity profiles are explored, though trade-offs in reaction efficiency (e.g., longer reaction times) must be optimized .

Q. How can regioselectivity challenges in triazolo-pyrimidine functionalization be addressed?

  • Directing groups : Introducing electron-withdrawing substituents (e.g., -COOEt) at the C6 position directs electrophilic attacks to the C5 site, minimizing side products .
  • Microwave-assisted synthesis : Enhances regioselectivity by rapidly achieving high temperatures, favoring kinetically controlled pathways .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in triazolo-pyrimidine bioactivity studies?

  • Non-linear regression models : Fit sigmoidal curves (e.g., Hill equation) to determine IC50_{50} values. Bootstrap resampling quantifies confidence intervals for small datasets .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s HSD for antioxidant activity assays) .

Q. How should researchers design experiments to evaluate environmental impacts of triazolo-pyrimidine derivatives?

  • Fate and transport studies : Measure soil adsorption coefficients (KdK_d) and hydrolysis rates under varied pH/temperature conditions .
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC50_{50}) and biodegradability .

Methodological Challenges

Q. What analytical techniques resolve spectral overlaps in triazolo-pyrimidine characterization?

  • 2D NMR (HSQC, HMBC) : Correlates 1H^{1}\text{H} and 13C^{13}\text{C} signals to distinguish overlapping peaks in fused-ring systems .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm error, critical for isomers with identical elemental compositions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

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